
Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate is an organic compound belonging to the class of benzoxepin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzoxepin ring fused with an ethyl acetate moiety, making it a unique entity in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzoxepin ring. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxepin-5-carboxylic acid, while reduction could produce benzoxepin-5-ol.
Applications De Recherche Scientifique
Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate has been explored for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzoxepin derivatives with potential pharmacological activities.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate involves its interaction with specific molecular targets. The benzoxepin ring can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to sedative and hypnotic effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) on neuronal activity .
Comparaison Avec Des Composés Similaires
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate: Another benzoxepin derivative with similar structural features but different biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid share a similar aromatic ring structure and exhibit diverse biological activities.
Uniqueness: Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate stands out due to its specific benzoxepin ring fused with an ethyl acetate moiety, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(15)9-12-10-16-8-7-11-5-3-4-6-13(11)12/h3-6,9H,2,7-8,10H2,1H3 |
Clé InChI |
PHERUQMYZUCUHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1COCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



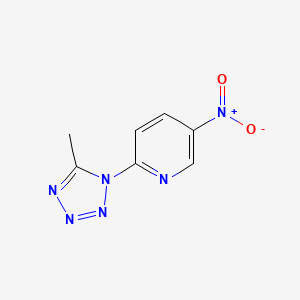
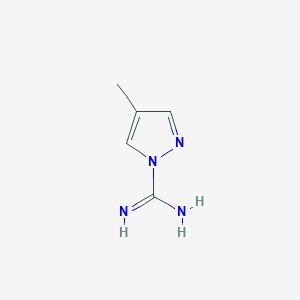
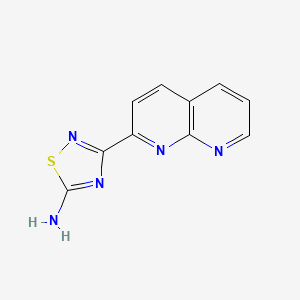

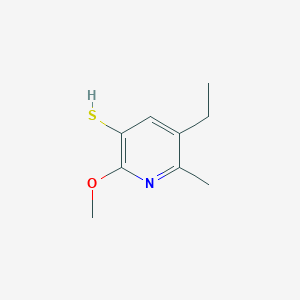
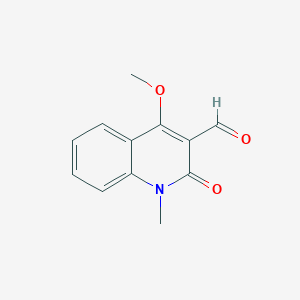
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13868858.png)


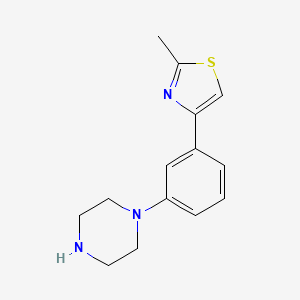
![4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13868885.png)
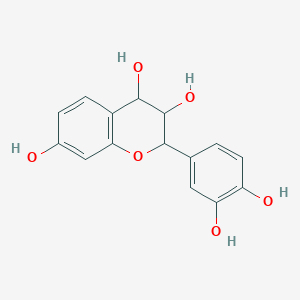
![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)
